1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a pyrido[1,2-a]benzimidazole core, and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Construction of the Pyrido[1,2-a]benzimidazole Core: This core structure can be synthesized using methods such as the Debus-Radziszewski synthesis or the Wallach synthesis.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions involving appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring and hydroxyethyl group may facilitate binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid (HEPES): A widely used biological buffer.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of a piperazine ring, a pyrido[1,2-a]benzimidazole core, and a hydroxyethyl substituent. This unique structure may confer specific binding properties and biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C24H31N5O |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H31N5O/c1-3-4-5-8-19-18(2)20(17-25)23-26-21-9-6-7-10-22(21)29(23)24(19)28-13-11-27(12-14-28)15-16-30/h6-7,9-10,30H,3-5,8,11-16H2,1-2H3 |
InChI Key |
KLMSEMDFWPLOIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCO |
Origin of Product |
United States |
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